molecular formula C5H3BrO2 B032451 5-Bromo-2-furaldehyde CAS No. 1899-24-7

5-Bromo-2-furaldehyde

Cat. No.: B032451
CAS No.: 1899-24-7
M. Wt: 174.98 g/mol
InChI Key: WJTFHWXMITZNHS-UHFFFAOYSA-N
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Description

5-Bromo-2-furaldehyde (5-Br-2-fur) is an aromatic aldehyde with a molecular formula of C4H3BrO. It is a colorless to pale yellow liquid with a sweet, fruity odor and is used in the synthesis of various compounds for research and industrial applications. 5-Br-2-fur is a powerful reagent used in organic synthesis and is a key intermediate in the synthesis of a variety of heterocyclic compounds. Due to its unique properties, 5-Br-2-fur has a wide range of applications in the field of organic chemistry.

Scientific Research Applications

  • Antisickling Agent : A study found that 5-(hydroxymethyl)-2-furaldehyde, an antisickling agent from Terminalia bellirica, has a molecular structure that aligns well with theoretical findings (Rajkumar et al., 2020).

  • Organic Synthesis : Research by Tarasova and Gol'dfarb (1965) showed that new furan compounds with three substituents can be synthesized from 4,5-dibromo-2-furaldehyde (Tarasova & Gol'dfarb, 1965).

  • Chemical Transformation : Medimagh et al. (2008) presented a novel method for preparing anilines from 5-bromo-2-furaldehyde, resulting in polysubstituted anilines or stable oxabicyclic adducts (Medimagh et al., 2008).

  • Organic Electronics : Kainulainen and Heiskanen (2016) developed a palladium-catalyzed direct coupling method for synthesizing compounds with 5-heteroaryl-2-furaldehyde functionality, useful in organic electronics (Kainulainen & Heiskanen, 2016).

  • Biofuel Production : A study by Carlini et al. (1999) demonstrated the efficient dehydration of substrates to 5-hydroxymethyl-2-furaldehyde using heterogeneous niobium catalysts, suggesting potential in biofuel production (Carlini et al., 1999).

  • Prepolymer and Antiviral Precursor : Casanova, Iborra, and Corma (2010) found that solid acid catalysts, especially Al-MCM-41, can produce 5,5′-oxy(bismethylene)-2-furaldehyde from 5-hydroxymethyl-2-furfural, a promising compound for various applications (Casanova et al., 2010).

  • Organic Chemistry : McClure et al. (2001) developed a method for the regioselective palladium-catalyzed arylation of 2-furaldehyde, producing diverse furan derivatives (McClure et al., 2001).

Mechanism of Action

Safety and Hazards

5-Bromo-2-furaldehyde is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

5-Bromo-2-furaldehyde may be employed for the following syntheses: 5-substituted 2-furaldehydes, anilines through a novel one-pot, two-step amination/Diels-Alder procedure, and other compounds . It is an important chemical derived from biomass and is one of the key derivatives for producing significant nonpetroleum-derived chemicals .

Properties

IUPAC Name

5-bromofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO2/c6-5-2-1-4(3-7)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTFHWXMITZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344910
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-24-7
Record name 5-Bromo-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-furaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 5-Bromo-2-furaldehyde in organic synthesis?

A1: this compound serves as a crucial starting material for synthesizing various compounds, particularly aryl- and heteroaryl-substituted furan derivatives. [] This is mainly due to the reactivity of the bromine atom, allowing for diverse chemical transformations. For instance, it participates in palladium-catalyzed cross-coupling reactions with aryl- and heteroarylzinc halides, providing access to a broad range of 5-substituted 2-furaldehydes. []

Q2: Are there alternative synthetic routes to 5-substituted 2-furaldehydes besides using this compound?

A2: Yes, recent research highlights a novel approach utilizing a new organozinc reagent, 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide. [] This reagent is synthesized via direct insertion of highly active zinc into 2-(5-bromofuran-2-yl-1,3-dioxolane. Subsequent coupling reactions under specific conditions with this organozinc reagent lead to diverse furan derivatives. []

Q3: Can this compound be used to functionalize surfaces?

A3: Research suggests that this compound can be used as a dienophile in Diels-Alder reactions to functionalize surfaces. [] In one study, a diene-functionalized surface was reacted with this compound in solution. Analysis revealed a nearly 60% yield of the Diels-Alder adduct on the surface, indicating the successful functionalization. []

Q4: Are there any studies on the kinetics of reactions involving this compound?

A4: Yes, the kinetics of oxidation of this compound, among other heterocyclic aldehydes, has been studied using quinolinium dichromate (QDC) as the oxidizing agent in an acidic medium. [, ] These studies investigated the impact of factors like solvent composition, acidity, and temperature on the reaction rate and proposed potential reaction mechanisms. [, ]

Q5: What is the role of this compound in material science research?

A5: this compound plays a vital role in developing materials with tailored properties. For instance, it serves as a precursor for synthesizing polymers with unique functionalities, like those used for reversible adhesion. [] These polymers, synthesized through plasma copolymerization and gas-phase reactions, rely on the reactivity of the aldehyde group in this compound for further modification and surface functionalization. []

Q6: Are there any known palladium-catalyzed coupling reactions involving this compound beyond those with organozinc reagents?

A6: Yes, research demonstrates the successful palladium-catalyzed direct coupling of this compound with other heterocyclic compounds, such as furfural and thiophene derivatives. [] This highlights the versatility of this compound in constructing complex molecules incorporating furan moieties.

Q7: Have any novel synthetic methodologies been explored using this compound as a starting material?

A7: Research explored metal-free amination and Diels-Alder reactions in the furan series using this compound. [] This led to the development of a one-pot, two-step amination/Diels-Alder procedure for synthesizing polysubstituted anilines from commercially available this compound, highlighting its utility in streamlined synthetic approaches. []

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